N-(butan-2-yl)-3-fluoroaniline
Description
N-(butan-2-yl)-3-fluoroaniline is a fluorinated aromatic amine with the molecular formula C₁₀H₁₄FN and a calculated molecular weight of 167.22 g/mol. The compound features a 3-fluoro substituent on the aniline ring and a butan-2-yl group (a branched secondary alkyl chain) attached to the nitrogen atom.
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
N-butan-2-yl-3-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
KMZTXYOXVBVMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-fluoroaniline typically involves the reaction of 3-fluoronitrobenzene with butan-2-amine under reducing conditions. The reaction can be carried out using hydrogen gas in the presence of a palladium catalyst, which facilitates the reduction of the nitro group to an amine group. The reaction conditions generally include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of fixed-bed reactors with palladium catalysts allows for the continuous reduction of 3-fluoronitrobenzene to the desired amine product. The reaction parameters, such as temperature, pressure, and flow rate, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further reduce the compound to form secondary or tertiary amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-(butan-2-yl)-3-fluoroaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The presence of the fluorine atom enhances its binding affinity to target proteins, thereby modulating their activity. The butan-2-yl group provides steric hindrance, which can influence the compound’s selectivity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between N-(butan-2-yl)-3-fluoroaniline and related compounds:
Key Observations
Substituent Effects
- Fluorine Position : The 3-fluoro substituent in the target compound contrasts with 2- or 4-fluoro analogs (e.g., ), which influence electronic properties and reactivity. Fluorine’s electron-withdrawing nature directs electrophilic substitution to specific ring positions.
Physicochemical Properties
- Physical State : Branched alkyl chains (e.g., butan-2-yl) typically lower melting points compared to aromatic substituents. For instance, N-(1,1-difluoropropan-2-ylidene)-3-fluoroaniline is reported as a brown oil (), suggesting similar liquid states for alkylated fluoroanilines.
- Molecular Weight : The target compound (167.22 g/mol) is lighter than halogenated analogs (e.g., 270.13 g/mol for ) due to the absence of heavy atoms like chlorine.
Research Implications and Gaps
Key research gaps include:
- Synthetic Routes : Methods for introducing the butan-2-yl group to 3-fluoroaniline.
- Thermal Stability : Melting/boiling points and solubility profiles.
- Biological Activity: Potential pesticidal or pharmacological applications inferred from analogs ().
Biological Activity
N-(butan-2-yl)-3-fluoroaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
This compound consists of a butan-2-yl group attached to a 3-fluoroaniline structure. The presence of the fluorine atom is significant as it enhances the compound's binding affinity to various molecular targets, influencing its biological activity. The compound can interact with specific enzymes or receptors, acting as either an inhibitor or an activator depending on the context of its application. The butan-2-yl group introduces steric hindrance, which may affect selectivity and specificity towards certain biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
There is emerging evidence supporting the anticancer properties of this compound. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been reported to inhibit tumor growth in animal models, highlighting its potential as an anticancer therapeutic agent.
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
- Table 1: Antimicrobial Activity :
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity :
- In a preclinical study, this compound was administered to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to control groups.
- Table 2: Tumor Size Reduction :
Treatment Group Tumor Size (mm²) Reduction (%) Control 150 - This compound (10 mg/kg) 90 40 This compound (20 mg/kg) 60 60
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
